2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 437624-14-1
VCID: VC21528103
InChI: InChI=1S/C18H18N2O4S/c1-12(2)13-7-9-14(10-8-13)19-17(21)11-20-18(22)15-5-3-4-6-16(15)25(20,23)24/h3-10,12H,11H2,1-2H3,(H,19,21)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4g/mol

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide

CAS No.: 437624-14-1

Cat. No.: VC21528103

Molecular Formula: C18H18N2O4S

Molecular Weight: 358.4g/mol

* For research use only. Not for human or veterinary use.

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide - 437624-14-1

Specification

CAS No. 437624-14-1
Molecular Formula C18H18N2O4S
Molecular Weight 358.4g/mol
IUPAC Name N-(4-propan-2-ylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C18H18N2O4S/c1-12(2)13-7-9-14(10-8-13)19-17(21)11-20-18(22)15-5-3-4-6-16(15)25(20,23)24/h3-10,12H,11H2,1-2H3,(H,19,21)
Standard InChI Key RTWWELUTBHUUEK-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Canonical SMILES CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Introduction

Chemical Identity and Structure

Structural Features

The molecular structure of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide can be divided into three key components:

  • A 1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl group (derived from saccharin)

  • An acetamide linker (-CH₂-CO-NH-)

  • A 4-isopropylphenyl substituent

The compound represents a hybrid molecular structure that incorporates both a heterocyclic benzisothiazole moiety and an aromatic ring system connected through an amide bond. This structural arrangement potentially influences its physical properties, chemical reactivity, and biological activities.

Molecular Properties

Based on structural analysis and comparison with similar compounds, the following molecular properties can be estimated for 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide:

PropertyValueMethod of Determination
Molecular FormulaC₁₈H₁₈N₂O₄SBased on structural composition
Molecular Weight~358.4 g/molCalculated from molecular formula
Physical StateLikely solid at room temperatureBased on similar benzisothiazole derivatives
SolubilityLimited water solubility; likely soluble in organic solventsBased on structural features
LogPEstimated 2.5-3.5Based on similar compounds with benzisothiazole and aromatic groups

The presence of both polar functional groups (sulfonamide, amide, carbonyl) and non-polar moieties (isopropylphenyl) suggests amphiphilic characteristics, which would influence its solubility profile and membrane permeability if considered for pharmaceutical applications.

Synthetic Approaches and Chemical Reactivity

Chemical Reactivity

The compound possesses several reactive functional groups that could participate in various chemical transformations:

  • The amide bond (-CONH-) could undergo hydrolysis under acidic or basic conditions

  • The benzisothiazole N-CH₂ bond may be susceptible to nucleophilic substitution

  • The dioxido groups (SO₂) could participate in hydrogen bonding interactions

  • The isopropyl group on the phenyl ring could undergo oxidation under specific conditions

These reactive centers provide opportunities for further derivatization and could be important determinants of the compound's metabolic fate if considered for biological applications.

Comparative Analysis with Structural Analogs

Structural Similarities to Known Compounds

The target compound shares significant structural similarities with 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide, which has been cataloged in chemical databases . Both compounds contain the same benzisothiazole core and acetamide linkage, differing only in the aromatic substituent (4-isopropylphenyl versus 3-methoxyphenyl).

Similarly, the compound shares partial structural features with several N-substituted alkylamides that have been described in patent literature, particularly those containing benzisothiazole moieties . These structural relationships suggest potential similarities in physical properties and possible biological activities.

Comparison of Key Properties

The table below compares predicted properties of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide with its close analog 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide:

Property2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide
Molecular FormulaC₁₈H₁₈N₂O₄SC₁₆H₁₄N₂O₅S
Molecular Weight~358.4 g/mol346.4 g/mol
Aromatic Substituent4-isopropylphenyl3-methoxyphenyl
Predicted LipophilicityHigher (due to isopropyl group)Lower (due to methoxy group)
Potential H-bond Acceptors4 (3 × C=O, 1 × SO₂)5 (3 × C=O, 1 × SO₂, 1 × OCH₃)
Potential H-bond Donors1 (N-H)1 (N-H)

Analytical Characterization

Spectroscopic Properties

Based on its chemical structure, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide would be expected to exhibit characteristic spectroscopic features:

Infrared Spectroscopy

Expected key absorption bands:

  • Amide N-H stretch: ~3300-3250 cm⁻¹

  • Carbonyl stretching vibrations: ~1720-1680 cm⁻¹ (benzisothiazole C=O), ~1680-1630 cm⁻¹ (amide C=O)

  • Sulfone S=O stretching vibrations: ~1350-1300 cm⁻¹ and ~1150-1100 cm⁻¹

  • Aromatic C=C stretching: ~1600-1400 cm⁻¹

NMR Spectroscopy

Expected characteristic signals in ¹H NMR:

  • Amide NH: δ ~8.0-9.0 ppm (broad singlet)

  • Aromatic protons: δ ~7.0-8.0 ppm (complex multiplets)

  • Methylene protons (-CH₂-): δ ~4.5-5.0 ppm (singlet)

  • Isopropyl CH: δ ~2.8-3.0 ppm (septet)

  • Isopropyl CH₃: δ ~1.2-1.3 ppm (doublet)

Expected characteristic signals in ¹³C NMR:

  • Carbonyl carbons: δ ~170-180 ppm (amide C=O), δ ~160-165 ppm (benzisothiazole C=O)

  • Aromatic carbons: δ ~115-150 ppm

  • Methylene carbon: δ ~40-45 ppm

  • Isopropyl CH: δ ~30-35 ppm

  • Isopropyl CH₃: δ ~20-25 ppm

Chromatographic Properties

For analytical purposes, the compound would likely be amenable to standard chromatographic techniques:

  • HPLC: Reverse-phase conditions using C18 columns with acetonitrile/water gradient systems would be suitable for purification and analysis

  • TLC: Visualization might be possible using UV detection (due to aromatic groups) or ninhydrin staining (for the amide bond)

  • GC-MS: The compound may require derivatization for GC analysis due to its expected relatively high molecular weight and polarity

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